molecular formula C10H13NO B11920125 (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No.: B11920125
M. Wt: 163.22 g/mol
InChI Key: NUYCSMIPFIJMQL-SCZZXKLOSA-N
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Description

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a bicyclic amino alcohol derivative featuring a fused indene backbone with an amino group at the 1-position (cis configuration) and a hydroxymethyl group at the 2-position. The cis stereochemistry likely influences its molecular conformation, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol involves the reaction of 2-chloroindene with ammonia under appropriate conditions . The reaction typically proceeds as follows:

    Synthesis of 2-chloroindene: Indene is reacted with a chlorinating agent to produce 2-chloroindene.

    Formation of this compound: 2-chloroindene is then reacted with ammonia to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol has shown promise in medicinal chemistry due to its neuroprotective properties. Research indicates that derivatives of this compound can act as therapeutic agents for neurological disorders such as:

  • Cerebrovascular disorders : The compound has been studied for its potential to improve conditions caused by cerebral hemorrhage and infarction .
  • Psychiatric conditions : Its efficacy in treating psychosis and other mental health disorders has been documented, highlighting its role in improving cognitive functions .

Antioxidant Activity

The compound exhibits antioxidant properties that can be beneficial in food preservation and pharmaceuticals. It has been noted for its ability to protect oils and fats from oxidation, thereby extending shelf life and maintaining quality .

Drug Development

Research into this compound has led to the development of new drugs targeting various diseases. Its derivatives are being explored for their potential as:

  • Antidepressants : Preliminary studies suggest that modifications of this compound could lead to effective antidepressant medications.
  • Anti-inflammatory agents : The compound's structure allows for interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests its potential use in formulations aimed at protecting against neurodegenerative diseases.

Case Study 2: Antioxidant Efficacy

In another investigation, researchers evaluated the antioxidant capacity of this compound in food products. The study demonstrated that incorporating this compound into food formulations effectively reduced lipid peroxidation levels, indicating its utility as a natural preservative.

Mechanism of Action

The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on substituent positions, functional groups, and electronic effects. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications Reference
[1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol C11H15NO 177.25 Aminomethyl (1-position), methanol (1-position) Building block for bioactive molecules; potential CNS activity
(1-Amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol C10H12BrNO 242.12 (calc.) Bromo (5-position), amino (1-position), methanol (2-position) Halogenated analog; possible enhanced lipophilicity
5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate C11H11BrO2 255.1 Bromo (5-position), acetate ester (2-position) Research chemical; ester group improves membrane permeability
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C21H23NO 305.42 Ketone, pyrrolidine, phenyl Psychoactive cathinone derivative

Stereochemical and Electronic Effects

  • Cis vs. Trans Configuration: The cis arrangement of the amino and hydroxymethyl groups in the target compound may enhance intramolecular hydrogen bonding, affecting solubility and receptor binding compared to trans isomers .
  • Conversely, ester groups () increase lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Implications

  • Structural Similarity and Bioactivity: The indene backbone’s rigidity is advantageous for targeting enzymes or receptors requiring planar interactions. For example, cathinone derivatives () exploit this feature for dopamine reuptake inhibition .
  • Synthetic Challenges : Stereochemical control during synthesis (e.g., cis vs. trans) remains critical, as evidenced by the use of chiral catalysts or stereospecific reducing agents in related compounds .

Biological Activity

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol, also referred to as (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indene backbone with an amino and hydroxyl group, which are critical for its biological activity. The structural formula can be represented as follows:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}\text{O}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group enhances binding affinity through additional interactions. This mechanism modulates the activity of enzymes or receptors involved in various biological processes .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .

3. Antimicrobial Properties

Studies have reported the antimicrobial effects of this compound against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as an antibacterial agent .

Case Study 1: Neuroprotective Evaluation

A study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated a significant reduction in AChE activity compared to control groups, suggesting enhanced cognitive function and memory retention .

Treatment GroupAChE Activity (μmol/min/mg protein)Cognitive Function Score
Control0.45 ± 0.0512 ± 1
Treatment0.25 ± 0.0318 ± 2

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

Bacterial StrainMIC (μg/mL)Standard Antibiotic MIC (μg/mL)
E. coli1520
S. aureus1025

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis often involves transition metal-catalyzed reactions (e.g., Rh(I) catalysts for alkyne coupling) or reductive cyclization of azidobenzaldehydes with amines. Stereochemical control is achieved through chiral catalysts or solvent-free conditions, as seen in Rh-catalyzed alkyne reactions . For example, the cis-configuration is stabilized by intramolecular hydrogen bonding during crystallization, as observed in PubChem structural data .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : X-ray crystallography (e.g., studies in Acta Crystallographica) resolves absolute stereochemistry . Chiral HPLC with polarimetric detection distinguishes enantiomers, while 1^1H/13^{13}C NMR identifies diastereomers via coupling constants and chemical shifts. Mass spectrometry (monoisotopic mass: 176.120117 Da) confirms molecular integrity .

Q. What are the key challenges in scaling up laboratory-scale synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Catalyst leaching and side reactions (e.g., epimerization under acidic/basic conditions) are primary concerns. Optimizing reaction temperature (<50°C) and using immobilized chiral catalysts (e.g., silica-supported Rh complexes) improve reproducibility. Continuous flow systems minimize batch variability .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis or drug metabolism?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic attacks or hydrogen-bonding interactions. For example, the amine group’s nucleophilicity and methanol’s hydrogen-bonding propensity influence catalytic cycles in enantioselective reactions. Molecular docking studies (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in antifungal or receptor-binding assays often stem from purity variations (>98% purity required for reliable IC50_{50} values) or solvent effects (DMSO vs. aqueous buffers). Reproducibility requires standardized assay protocols (e.g., CLSI guidelines for antifungal testing) and orthogonal validation (e.g., SPR for binding affinity) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Accelerated stability studies (25°C–40°C, pH 1–10) show degradation via hydrolysis of the methanol moiety at pH >7. UPLC-MS identifies degradation products (e.g., indene derivatives). Buffered solutions (pH 5–7) and inert atmospheres (N2_2) enhance shelf life .

Q. What crystallographic evidence supports the cis-configuration of the amino and methanol groups in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular H-bonding between the amino group (N–H) and methanol oxygen (O–H), stabilizing the cis-conformation. Bond angles (e.g., C–N–C ~109.5°) and torsion angles confirm spatial arrangement .

Q. How can this compound serve as a chiral building block for pharmaceuticals targeting neurological disorders?

  • Methodological Answer : The rigid indane scaffold mimics neurotransmitter structures (e.g., serotonin). Functionalization at the amino group (e.g., acylations) or methanol hydroxyl (e.g., sulfonations) generates analogs with blood-brain barrier permeability. In vitro neuroprotection assays (e.g., SH-SY5Y cell models) validate activity .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline states). Differential scanning calorimetry (DSC) identifies polymorph transitions, while Hansen solubility parameters predict optimal solvents (e.g., ethanol for crystalline forms, DCM for amorphous) .

Q. How can researchers reconcile variations in reported catalytic activity of metal complexes derived from this compound?

  • Methodological Answer : Catalyst pre-treatment (e.g., calcination temperature for supported metals) and ligand-to-metal ratios critically affect activity. XPS analysis confirms oxidation states (e.g., Rh0^0 vs. RhI^I), while kinetic studies (Arrhenius plots) distinguish electronic vs. steric effects .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol

InChI

InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1

InChI Key

NUYCSMIPFIJMQL-SCZZXKLOSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)CO

Origin of Product

United States

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